160R8Zbh0X

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

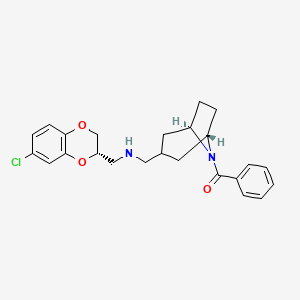

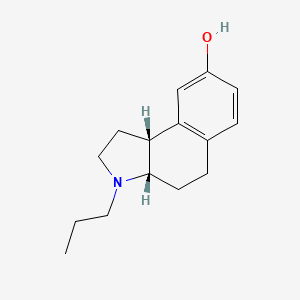

INCB13739 is an orally available small molecule inhibitor of 11-beta hydroxysteroid dehydrogenase type 1 (11beta-HSD1). This enzyme plays a critical role in the development of type 2 diabetes by converting inactive cortisone into active cortisol, which antagonizes insulin action . INCB13739 has been developed as a potential treatment for type 2 diabetes, aiming to improve glycemic control and reduce cardiovascular risk factors .

Chemical Reactions Analysis

INCB13739 primarily undergoes inhibition reactions where it binds to the active site of the 11beta-HSD1 enzyme, preventing the conversion of cortisone to cortisol . The compound does not participate in typical chemical reactions like oxidation, reduction, or substitution in its therapeutic role. The major product of its reaction is the inhibited enzyme complex, which reduces cortisol levels in specific tissues .

Scientific Research Applications

INCB13739 has been extensively studied for its potential in treating type 2 diabetes. Clinical trials have shown that it significantly improves hyperglycemia in patients inadequately controlled by metformin monotherapy . Additionally, it has been observed to reduce body weight and improve lipid profiles in hyperlipidemic patients . The compound’s ability to inhibit 11beta-HSD1 makes it a valuable tool in research focused on metabolic diseases, obesity, and insulin resistance .

Mechanism of Action

INCB13739 exerts its effects by inhibiting the 11beta-HSD1 enzyme, which is responsible for converting inactive cortisone into active cortisol within cells . By inhibiting this enzyme, INCB13739 reduces intracellular cortisol levels, thereby decreasing cortisol’s antagonistic effect on insulin action . This leads to improved insulin sensitivity and better glycemic control in patients with type 2 diabetes . The compound maintains normal systemic cortisol levels, which are essential for immune function and stress response .

Comparison with Similar Compounds

INCB13739 is unique in its high selectivity and potency as an 11beta-HSD1 inhibitor. Similar compounds include MK-0916 and MK-0736, which are also selective inhibitors of 11beta-HSD1 . INCB13739 has shown superior efficacy in clinical trials, particularly in improving insulin sensitivity and reducing cardiovascular risk factors . Other analogs, such as hydrocortisone succinate and medroxyprogesterone acetate, have been studied for their binding affinity to 11beta-HSD1, but INCB13739 remains a leading candidate due to its favorable pharmacokinetic profile and clinical outcomes .

Properties

Key on ui mechanism of action |

INCB13739 is an inhibitor of 11beta-HSD1 (11-beta hydroxysteroid dehydrogenase type 1). 11beta-HSD1 is an enzyme that appears to be critical to the development of type 2 diabetes. INCB13739 completely inhibits the production of intra-adipose and intra-hepatic cortisol by 11beta-HSD1, while maintaining normal systemic cortisol levels, which are essential for immune function and response to stress. |

|---|---|

CAS No. |

869974-19-6 |

Molecular Formula |

C28H25N3O4 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

N-methyl-5-[4-[1-[(1R)-3-oxospiro[2-benzofuran-1,3'-pyrrolidine]-1'-carbonyl]cyclopropyl]phenyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C28H25N3O4/c1-29-24(32)23-11-8-19(16-30-23)18-6-9-20(10-7-18)27(12-13-27)26(34)31-15-14-28(17-31)22-5-3-2-4-21(22)25(33)35-28/h2-11,16H,12-15,17H2,1H3,(H,29,32)/t28-/m0/s1 |

InChI Key |

BDQCDIWFPIDPQU-NDEPHWFRSA-N |

Isomeric SMILES |

CNC(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)C3(CC3)C(=O)N4CC[C@]5(C4)C6=CC=CC=C6C(=O)O5 |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)C3(CC3)C(=O)N4CCC5(C4)C6=CC=CC=C6C(=O)O5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B10826455.png)

![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]-2-phenylethanamine](/img/structure/B10826463.png)

![1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B10826465.png)

![N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-14-ethyl-4,7,10,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B10826466.png)

![1-(2-amino-4-methanesulfonamidophenoxy)-2-[N-(3,4-dimethoxyphenethyl)-N-methylamino]ethane hydrochloride](/img/structure/B10826478.png)

![12-[(Dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B10826489.png)